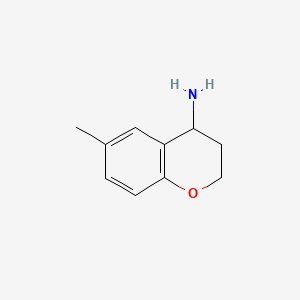

6-Methylchroman-4-amine

Overview

Description

Synthesis Analysis

The synthesis of amines like 6-Methylchroman-4-amine can be achieved through several methods. These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular formula of 6-Methylchroman-4-amine is C10H13NO . The average mass is 163.216 Da and the monoisotopic mass is 163.099716 Da .Chemical Reactions Analysis

In a three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides, several enamine-type derivatives were synthesized. These showed modest activity against the HL-60 cell line .Physical And Chemical Properties Analysis

6-Methylchroman-4-amine is a solid at room temperature . Its IUPAC name is (4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine hydrochloride .Scientific Research Applications

-

Antiparasitic Activity

- Field : Parasitology

- Application : Chroman-4-one analogs like 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one displayed antiparasitic activity .

- Methods : These compounds were tested against T. brucei and L. infantum .

- Results : These compounds showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .

-

Synthesis of Chromonyl-substituted α-aminophosphine Oxides

- Field : Organic Chemistry

- Application : A fast, mild, and efficient catalyst-free approach has been developed for the synthesis of chromonyl-substituted α-aminophosphine oxides by the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides .

- Methods : The reaction was carried out at ambient temperature. When the reaction was carried out with aliphatic amines or aminoalcohols at a higher temperature (80 °C), phosphinoyl-functionalized 3-aminomethylene chromanones were formed instead of the corresponding chromonyl-substituted α-aminophosphine oxides .

- Results : Several derivatives showed modest activity against the human promyelocytic leukemia (HL60) cell line .

-

Pharmaceutical Manufacturing

- Field : Pharmaceutical Industry

- Application : (S)-6-Methylchroman-4-amine hydrochloride is a compound that can be used in the pharmaceutical industry . It is often used as a building block in the synthesis of various pharmaceutical drugs .

- Methods : This compound is typically synthesized in a laboratory setting, using various chemical reactions . The exact methods of synthesis can vary depending on the specific drug being produced .

- Results : The use of this compound in drug synthesis can result in a wide range of pharmaceutical products, each with its own unique therapeutic effects .

-

Synthesis of Chromonyl-substituted α-aminophosphine Oxides

- Field : Organic Chemistry

- Application : A fast, mild, and efficient catalyst-free approach has been developed for the synthesis of chromonyl-substituted α-aminophosphine oxides by the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides.

- Methods : The reaction was carried out at ambient temperature. When the reaction was carried out with aliphatic amines or aminoalcohols at a higher temperature (80 °C), phosphinoyl-functionalized 3-aminomethylene chromanones were formed instead of the corresponding chromonyl-substituted α-aminophosphine oxides.

- Results : Several derivatives showed modest activity against the human promyelocytic leukemia (HL60) cell line.

-

Commercial Availability

- Field : Chemical Industry

- Application : ®-6-methylchroman-4-amine hydrochloride is commercially available and can be purchased for use in various industrial applications .

- Methods : This compound is typically produced in a laboratory or industrial setting, using various chemical reactions . The exact methods of production can vary depending on the specific requirements of the end product .

- Results : The availability of this compound on the commercial market allows for its use in a wide range of applications, from pharmaceutical manufacturing to chemical research .

-

Pharmaceutical Manufacturing

- Field : Pharmaceutical Industry

- Application : (S)-6-Methylchroman-4-amine hydrochloride is a compound that can be used in the pharmaceutical industry . It is often used as a building block in the synthesis of various pharmaceutical drugs .

- Methods : This compound is typically synthesized in a laboratory setting, using various chemical reactions . The exact methods of synthesis can vary depending on the specific drug being produced .

- Results : The use of this compound in drug synthesis can result in a wide range of pharmaceutical products, each with its own unique therapeutic effects .

-

Synthesis of Chromonyl-substituted α-aminophosphine Oxides

- Field : Organic Chemistry

- Application : A fast, mild, and efficient catalyst-free approach has been developed for the synthesis of chromonyl-substituted α-aminophosphine oxides by the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides.

- Methods : The reaction was carried out at ambient temperature. When the reaction was carried out with aliphatic amines or aminoalcohols at a higher temperature (80 °C), phosphinoyl-functionalized 3-aminomethylene chromanones were formed instead of the corresponding chromonyl-substituted α-aminophosphine oxides.

- Results : Several derivatives showed modest activity against the human promyelocytic leukemia (HL60) cell line.

-

Commercial Availability

- Field : Chemical Industry

- Application : ®-6-methylchroman-4-amine hydrochloride is commercially available and can be purchased for use in various industrial applications .

- Methods : This compound is typically produced in a laboratory or industrial setting, using various chemical reactions . The exact methods of production can vary depending on the specific requirements of the end product .

- Results : The availability of this compound on the commercial market allows for its use in a wide range of applications, from pharmaceutical manufacturing to chemical research .

Safety And Hazards

properties

IUPAC Name |

6-methyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNRUKZCRQFUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585687 | |

| Record name | 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylchroman-4-amine | |

CAS RN |

638220-39-0 | |

| Record name | 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

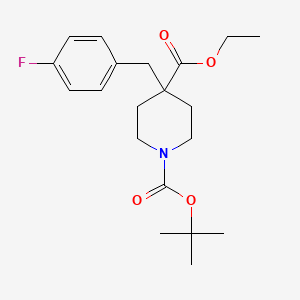

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)

![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)